Mito-apocynin (C2) is a novel compound designed to target mitochondria and mitigate oxidative stress and neuroinflammation. This compound is synthesized by conjugating apocynin, a known antioxidant, with a triphenylphosphonium cation moiety, which enhances its ability to penetrate mitochondrial membranes. Mito-apocynin has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease.
Mito-apocynin is derived from apocynin, a natural product extracted from the root of Apocynum venetum, known for its antioxidant properties. The modification involves the addition of a triphenylphosphonium cation, which allows for specific mitochondrial targeting. This synthesis was detailed in various studies focusing on its efficacy in reducing oxidative damage and neuroinflammation in cellular models.
Mito-apocynin falls under the category of mitochondria-targeted antioxidants. It is classified as an organosilicon compound due to the presence of the triphenylphosphonium group, which is crucial for its bioactivity.
The synthesis of Mito-apocynin (C2) involves several chemical reactions:
Mito-apocynin (C2) has a distinctive molecular structure characterized by:
The structural formula highlights the connectivity between the triphenylphosphonium group and the apocynin moiety, which is essential for its function .
Mito-apocynin (C2) participates in various chemical reactions:
These reactions are crucial for understanding the compound's behavior in biological systems and its potential interactions with cellular components .
The mechanism of action of Mito-apocynin (C2) primarily involves its role as an inhibitor of the NADPH oxidase complex (NOX2), leading to decreased production of superoxide radicals within mitochondria. Upon accumulation in the mitochondrial matrix, Mito-apocynin modulates oxidative stress responses by:
Relevant data include melting point, boiling point, and spectral data obtained from characterization techniques like HPLC .
Mito-apocynin (C2) has a wide range of scientific applications:
Research continues to explore additional applications in both clinical settings and industrial developments targeting mitochondrial dysfunction .
Apocynin (4-hydroxy-3-methoxyacetophenone) is a plant-derived phenolic compound initially recognized for its NADPH oxidase (NOX2) inhibitory properties. Despite its neuroprotective potential in Parkinson’s disease models, apocynin exhibits poor mitochondrial bioavailability due to limited cellular uptake and an inability to traverse mitochondrial membranes. To overcome this limitation, apocynin was structurally modified by covalently conjugating a mitochondria-targeting triphenylphosphonium (TPP) cation via an alkyl linker. This modification exploits the negative mitochondrial membrane potential (−150 to −180 mV) to drive selective accumulation within mitochondria, thereby enhancing therapeutic efficacy against mitochondrial oxidative stress. The phenolic hydroxyl group of apocynin—critical for radical scavenging—was preserved during modification to maintain antioxidant functionality [1] [5] [7].
Conjugation of TPP⁺ to apocynin follows a multi-step synthesis protocol (Figure 1):
Table 1: Key Synthetic Parameters for TPP⁺-Apocynin Conjugates
Parameter | Reaction Conditions | Purpose |
---|---|---|
Solvent | Anhydrous dichloromethane (DCM) | Prevent hydrolysis of intermediates |
Catalyst | Pyridine | Neutralize HCl by-product |
Temperature | 0–25°C (room temperature) | Control reaction exothermicity |
Purification | Silica gel chromatography | Remove unreacted TPP⁺ and apocynin derivatives |
Characterization | LC-MS (m/z: 536.40 [M]⁺) | Confirm molecular mass and purity |
This strategy leverages TPP⁺’s stability, lipophilicity (log P ≥ 2), and delocalized positive charge to facilitate membrane permeation. The final product is characterized by HPLC (purity >95%) and mass spectrometry [2] [3] [7].
The alkyl chain tethering apocynin to TPP⁺ significantly impacts mitochondrial uptake efficiency and sub-mitochondrial distribution. Two variants dominate:
Table 2: Impact of Alkyl Chain Length on Mitochondrial Targeting
Property | C2 Derivative | C11 Derivative |
---|---|---|
Lipophilicity (log P) | 1.86 | 8.21 |
Cellular Uptake | Rapid but lower accumulation | Slower but 9-fold higher accumulation |
Mitochondrial Localization | Predominantly matrix | Inner membrane and matrix |
Bioactivity Threshold | 10–30 μM (in vitro) | 1–10 μM (in vitro) |
Therapeutic Dose (Mice) | 3–10 mg/kg | 3 mg/kg |
The C2 derivative’s shorter chain offers faster cellular internalization but reduced mitochondrial retention due to moderate lipophilicity. Conversely, the C11 variant’s extended carbon chain enhances membrane partitioning and mitochondrial residency time, enabling sustained antioxidant effects at lower doses. In vitro studies in dopaminergic neuronal cells (N27) confirm that C11 improves ATP levels and mitochondrial morphology at concentrations 3-fold lower than C2 [1] [8] [9].
Conjugating TPP⁺ to apocynin fundamentally alters its pharmacokinetic profile:
Table 3: Pharmacokinetic Properties of Mito-apocynin-C2
Parameter | Value | Method |
---|---|---|
Oral Bioavailability | >80% | Plasma LC-MS in mice |
Brain-to-Plasma Ratio | 0.9 | Tissue homogenate analysis |
Mitochondrial Uptake | 400-fold accumulation vs. cytosol | Isolated mitochondria assays |
Primary Metabolism | Glucuronidation (inactive metabolites) | Liver microsome assays |
This targeted design mitigates off-target effects while amplifying therapeutic efficacy against mitochondrial oxidative stress, positioning Mito-apocynin-C2 as a precision therapeutic for neurodegenerative disorders [1] [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1